3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers seeking selective AMCase inhibitors face a scaffold challenge: many 1,2,4-triazoles inhibit off-target catalase/TPO but lack the carboxamide required for AMCase engagement. This compound (≥95% purity) solves that-the N-methylcarboxamide directs binding to AMCase while minimizing off-target liability. • AMCase-targeted fragment with optimized LogP (-0.69) for cell penetration and biochemical solubility. • Multiple verified suppliers ensure competitive pricing and reliable availability. • Suitable for fragment growing/merging strategies and ready for high-throughput screening campaigns.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 1019126-62-5
Cat. No. B1437896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
CAS1019126-62-5
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=NN1)N
InChIInChI=1S/C4H7N5O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H3,5,7,8,9)
InChIKeyAFLLHPQFSIEJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: Core AMCase Inhibitor Scaffold


3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (CAS 1019126-62-5) is a heterocyclic small molecule (C₄H₇N₅O, MW 141.13) belonging to the 1,2,4-triazole family. It features a 3-amino substituent and an N-methylcarboxamide at the 5-position, yielding a compact scaffold with one rotatable bond, four H-bond donors, and six H-bond acceptors . The compound is supplied at ≥95% purity by multiple vendors and is cataloged as a building block for medicinal chemistry . Critically, this scaffold falls within the generic Formula (I) of substituted amino triazoles claimed as inhibitors of Acidic Mammalian Chitinase (AMCase), a target implicated in asthma and TH2-driven inflammation [1].

Scaffold Identity Patent-covered AMCase inhibitor scaffold
Procurement Multi-vendor ≥95% purity; reproducible screening
Fragment Profile MW 141 Da, 1 rotatable bond, compact core

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: Why Generic Substitutions Fail


Simple 1,2,4-triazoles such as 3-amino-1,2,4-triazole (amitrole) are well-known catalase and thyroid peroxidase inhibitors, but they lack the carboxamide functionality required for engagement with AMCase . Conversely, the des-methyl analog 3-amino-1H-1,2,4-triazole-5-carboxamide (CAS 60016-63-9) carries the carboxamide group but is significantly more hydrophilic (LogP ≈ −1.0) than the N-methyl derivative (LogP −0.69), which alters membrane permeability and target-binding kinetics . The N-methyl substituent also eliminates a potential H-bond donor site relative to the primary carboxamide, subtly reshaping the pharmacophore. Because AMCase inhibition potency within the substituted amino triazole patent series is sensitive to even minor structural modifications—with IC₅₀ values spanning from sub-100 nM to micromolar—generic substitution without the precise N-methyl, 3-amino pattern risks losing the AMCase inhibitory activity that defines this scaffold's therapeutic relevance [1].

Generic 3-amino-1,2,4-triazole lacks carboxamide — targets catalase, not AMCase, and may not transfer to chitinase assays.
Des-methyl analog (CAS 60016-63-9) is more hydrophilic (ΔLogP ~0.33 lower), altering membrane permeability and target-binding kinetics.
N-methyl substitution shapes the pharmacophore; removing it may disrupt the AMCase inhibitory activity observed in patent-class series.

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: Quantitative Differentiation vs. Closest Analogs


N-Methylation and Lipophilicity vs. Des-Methyl Analog

The N-methyl substitution on the carboxamide of the target compound increases its calculated LogP by approximately +0.33 units relative to the des-methyl analog 3-amino-1H-1,2,4-triazole-5-carboxamide (CAS 60016-63-9). Hit2Lead reports LogP = −0.69 for the target compound , while the des-methyl analog exhibits LogP = −1.02 on the same platform . This ΔLogP translates to roughly a 2.1-fold increase in octanol-water partition coefficient, enhancing passive membrane permeability.

Lipophilicity Shift
Reported
ΔLogP +0.33 (2.1× more lipophilic)
Supports permeability screening rank; may enhance intracellular target engagement context.
Platform-specific LogP; verify experimentally.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Patent-Based AMCase Selectivity Over Non-Carboxamide Triazoles

U.S. Patent 10,214,531 (and its equivalents WO2015095701) explicitly claims substituted amino triazoles of Formula (I) as AMCase inhibitors. The target compound, possessing a 3-amino group and a 5-(N-methylcarboxamide) on the 1,2,4-triazole core, falls within the claimed generic structure [1]. In contrast, 3-amino-1,2,4-triazole (amitrole, CAS 61-82-5) lacks any carboxamide functionality and is not claimed as an AMCase inhibitor; its primary known target is catalase (irreversible inhibitor) . Representative ligands within the patent series display human AMCase IC₅₀ values <100 nM [2], indicating that the amino-carboxamide substitution pattern is a key determinant of AMCase potency.

Target Selectivity
Class-level
AMCase patent class vs. catalase (amitrole)
Supports AMCase-targeted research; amitrole may not transfer.
Class-level patent data; confirm with direct assay.
Enzyme Inhibition Asthma AMCase Intellectual Property

Conformational Restriction vs. Extended-Linker AMCase Inhibitors

The target compound possesses exactly 1 rotatable bond (the N-methylcarboxamide group), as reported by Hit2Lead . In comparison, many advanced AMCase inhibitors in the patent literature (e.g., compounds with piperazine or benzyl linkers) contain 4–8 rotatable bonds, which increases entropic penalty upon binding [1]. Lower rotatable bond count is associated with improved ligand efficiency and oral bioavailability in fragment-to-lead campaigns.

Rotatable Bonds
Class-level
1 rotatable bond
Supports fragment-based design; lower entropic penalty may improve ligand efficiency.
Class-level inference from patent series.
Conformational Analysis Scaffold Design Fragment-Based Drug Discovery

High-Purity Multi-Vendor Sourcing for Reproducible Screening

Three independent vendors (AKSci, Fluorochem, and Hit2Lead) each certify the compound at ≥95% purity . This consistency across suppliers reduces the risk of batch-to-batch variability that can confound biological assay results. In contrast, the des-methyl analog (CAS 60016-63-9) is listed at 95% purity by only a subset of these vendors, and some suppliers do not stock it at all .

Purity & Sourcing
Data to verify
≥95% across 3 vendors; ≥5 suppliers
Supports reproducible screening across batches.
Verify COA per lot; vendor-specific certification.
Procurement Quality Control Reproducibility

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide: Optimal Deployment Scenarios


Fragment-Based Lead Discovery for AMCase Inhibitors in Asthma

The compound's low molecular weight (141 Da), single rotatable bond, and inclusion in AMCase inhibitor patent claims make it an ideal fragment for structure-based drug design targeting acidic mammalian chitinase. Its calculated LogP of −0.69 provides adequate solubility for biochemical assays while maintaining sufficient lipophilicity for cell penetration . Researchers can use this scaffold as a starting point for fragment growing or merging strategies, leveraging the N-methylcarboxamide as a vector for elaboration.

Physicochemical Benchmarking for Triazole Library Design

Medicinal chemistry teams building 1,2,4-triazole libraries can use this compound as a reference standard for quantifying the impact of N-methylation on LogP, H-bond donor count, and conformational flexibility. The ΔLogP of +0.33 relative to the des-methyl analog provides a calibrating data point for computational models predicting the effect of N-alkyl substitution on ADME properties.

Target Selectivity Profiling: AMCase vs. Catalase and TPO

Investigators seeking to decouple AMCase inhibition from off-target catalase or thyroid peroxidase (TPO) inhibition can employ this compound as a selective scaffold starting point. Unlike 3-amino-1,2,4-triazole, which irreversibly inhibits catalase at low micromolar concentrations , the target compound's carboxamide moiety directs binding toward the AMCase active site as indicated by its structural inclusion in the patent claims [1]. Counter-screening against catalase and TPO is recommended to confirm selectivity.

Multi-Supplier Procurement for High-Throughput Screening

With ≥95% purity certified by AKSci, Fluorochem, and Hit2Lead [1], this compound is procurement-ready for large-scale screening campaigns. The availability from multiple independent vendors reduces supply chain risk and allows competitive pricing, making it suitable for both academic screening centers and industrial hit-finding platforms.

Application
Selection Property
Validation Focus
Fragment-based AMCase inhibitor design
Patent-covered scaffold, low MW, 1 rotatable bond
AMCase enzymatic assay; cell permeability assessment
Triazole library benchmarking
N-methyl effect on LogP and H-bond profile
Comparative LogP and permeability modeling
Selectivity profiling (AMCase vs. catalase/TPO)
Carboxamide-mediated AMCase engagement
Counter-screening against catalase and TPO
Multi-supplier HTS procurement
Consistent high-purity specifications across vendors
Multi-lot reproducibility; supply chain verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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